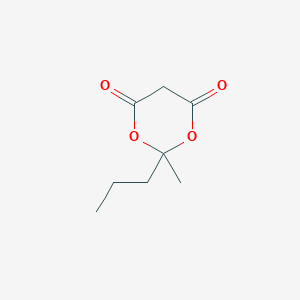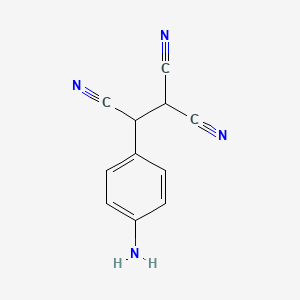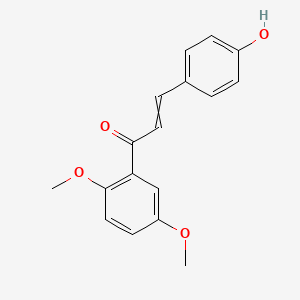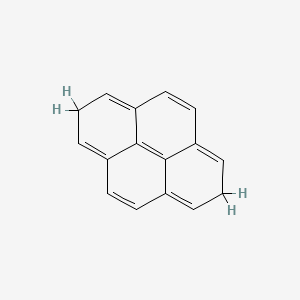
N-Benzoyl-3-methyl-L-valine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Benzoyl-3-methyl-L-valine: is a derivative of the amino acid valine, where the amino group is protected by a benzoyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-Benzoyl-3-methyl-L-valine typically involves the protection of the amino group of 3-methyl-L-valine with a benzoyl group. One common method includes the reaction of 3-methyl-L-valine with benzoyl chloride in the presence of a base such as sodium hydroxide or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform under reflux conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized for large-scale production, including temperature control, solvent recycling, and efficient purification techniques such as crystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: N-Benzoyl-3-methyl-L-valine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group.
Substitution: The benzoyl group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like acyl chlorides or anhydrides in the presence of a base are commonly employed.
Major Products Formed:
Oxidation: Oxo derivatives of this compound.
Reduction: Hydroxy derivatives.
Substitution: Various N-acyl derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
N-Benzoyl-3-methyl-L-valine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including peptides and pharmaceuticals.
Biology: The compound serves as a model substrate in enzymatic studies to understand the behavior of proteases and other enzymes.
Medicine: Research into its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products
Mécanisme D'action
The mechanism of action of N-Benzoyl-3-methyl-L-valine involves its interaction with specific molecular targets, primarily enzymes. The benzoyl group provides steric hindrance, affecting the binding affinity and specificity of the compound towards enzymes. This property is exploited in studies of enzyme kinetics and inhibition. The compound’s lipophilic nature also influences its cellular uptake and distribution .
Comparaison Avec Des Composés Similaires
N-Benzoyl-L-valine: Similar structure but without the methyl group on the valine residue.
N-Benzoyl-L-leucine: Another benzoyl-protected amino acid with a different side chain.
N-Benzoyl-L-phenylalanine: Contains a phenyl group instead of a methyl group on the amino acid
Uniqueness: N-Benzoyl-3-methyl-L-valine is unique due to the presence of the methyl group on the valine residue, which influences its steric and electronic properties. This makes it a valuable compound for studying the effects of side-chain modifications on the behavior of amino acid derivatives in various chemical and biological contexts .
Propriétés
Numéro CAS |
162377-68-6 |
|---|---|
Formule moléculaire |
C13H17NO3 |
Poids moléculaire |
235.28 g/mol |
Nom IUPAC |
(2S)-2-benzamido-3,3-dimethylbutanoic acid |
InChI |
InChI=1S/C13H17NO3/c1-13(2,3)10(12(16)17)14-11(15)9-7-5-4-6-8-9/h4-8,10H,1-3H3,(H,14,15)(H,16,17)/t10-/m1/s1 |
Clé InChI |
QBZAPERNRVJFDT-SNVBAGLBSA-N |
SMILES isomérique |
CC(C)(C)[C@@H](C(=O)O)NC(=O)C1=CC=CC=C1 |
SMILES canonique |
CC(C)(C)C(C(=O)O)NC(=O)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-1,2,4-Triazole, 3,3'-[1,3-propanediylbis(thio)]bis[5-phenyl-](/img/structure/B12561212.png)


![1-[(3-{[(4-Ethenylphenyl)methyl]sulfanyl}propanoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B12561222.png)


![N-[(Benzyloxy)carbonyl]-L-tyrosyl-D-alanine](/img/structure/B12561236.png)
![5-Cyano-3,4-diaminothieno[2,3-b]thiophene-2-carboxylic acid ethyl ester](/img/structure/B12561239.png)

![4-[(Z)-(Hydroxyimino)methyl]-2-methylphenol](/img/structure/B12561250.png)

![Acetamide, N-[4-(3-hydroxy-5-oxohexyl)phenyl]-](/img/structure/B12561277.png)
![1,3-bis[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]thiourea](/img/structure/B12561279.png)

